
5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde
Vue d'ensemble
Description
5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties. The compound is commonly referred to as DMAN and is a derivative of nicotinaldehyde. DMAN has become a popular research tool in the field of neuroscience due to its ability to act as a fluorescent probe for detecting and measuring the levels of reactive oxygen species (ROS) in living cells.
Mécanisme D'action
DMAN works by reacting with 5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde to produce a fluorescent product that can be detected using fluorescence microscopy or spectroscopy. The compound has a unique chemical structure that allows it to selectively react with 5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde, making it highly sensitive and specific. DMAN has been shown to detect various 5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde species, including hydrogen peroxide, superoxide, and hydroxyl radicals.
Biochemical and Physiological Effects
DMAN has been shown to have minimal biochemical and physiological effects on living cells, making it an ideal research tool. The compound has been shown to be non-toxic and non-cytotoxic at concentrations commonly used in research experiments. DMAN has also been shown to have minimal interference with other biological processes, making it an ideal research tool for studying 5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DMAN has several advantages for lab experiments, including its high sensitivity and specificity for detecting 5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde levels, its non-toxic and non-cytotoxic nature, and its minimal interference with other biological processes. However, DMAN also has some limitations, including its limited ability to detect 5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde in certain cellular compartments and its potential for photobleaching.
Orientations Futures
There are several future directions for research on DMAN, including its use in studying the role of 5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. DMAN can also be used to study the effects of various drugs and compounds on 5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde levels in living cells. Additionally, future research can focus on improving the sensitivity and specificity of DMAN for detecting 5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde in living cells and expanding its ability to detect 5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde in different cellular compartments.
Applications De Recherche Scientifique
DMAN has been extensively used in scientific research as a fluorescent probe for detecting 5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde levels in living cells. 5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde are highly reactive molecules that play a critical role in various physiological and pathological processes. The overproduction of 5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde can lead to oxidative stress, which is associated with several diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. DMAN has been shown to be highly sensitive and selective in detecting 5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde levels in living cells, making it an ideal research tool for studying oxidative stress-related diseases.
Propriétés
IUPAC Name |
5-[4-(dimethylamino)piperidin-1-yl]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-15(2)12-3-5-16(6-4-12)13-7-11(10-17)8-14-9-13/h7-10,12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVNOILUJORNNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CN=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Triethylamine 3-((Z)-2-((E)-2-(2-(diphenylamino)-3-((E)-2-(5-methoxy-3-(3-sulfonatopropyl)benzo[d]thiazol-3-ium-2-yl)vinyl)cyclopent-2-en-1-ylidene)ethylidene)](/img/structure/B1408613.png)
![triethylamine 3-((Z)-5-chloro-2-(((E)-3-((5-chloro-3-(3-sulfonatopropyl)benzo[d]thiazol-3-ium-2-yl)methylene)-2,5,5-trimethylcyclohex-1-en-1-yl)methylene)benzo[d]thiazol-3(2H)-yl)propane-1-sulfonate](/img/structure/B1408614.png)
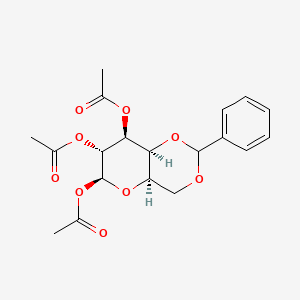

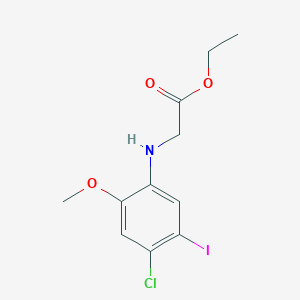
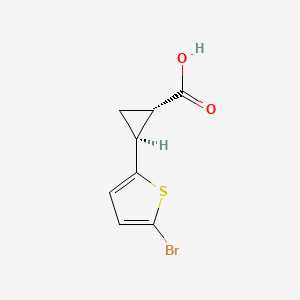
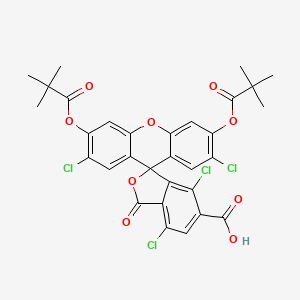
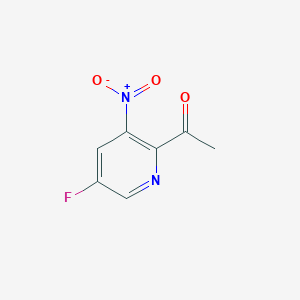
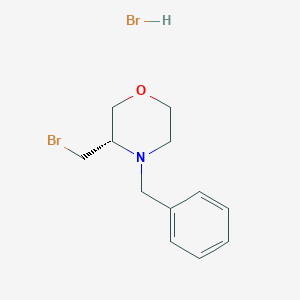
![Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxy-methyl)-, 1,1-dimethylethyl ester](/img/structure/B1408627.png)

![8-Boc-1-oxa-8-azaspiro[4.5]decane-3-methanol](/img/structure/B1408630.png)
![1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1408631.png)